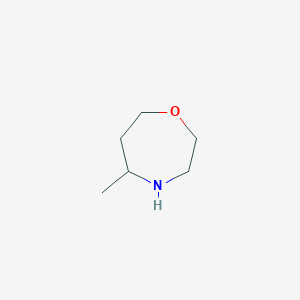
5-Methyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H13NO . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, including this compound, has been a topic of interest in recent years . N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-oxazepane cores from N-propargylamines have undergone an explosive growth in recent years .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C6H13NO . The InChI code for this compound is 1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis
The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years . This review gives an overview of new developments in the synthesis of the title compounds from N-propargylamines in recent years .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 115.18 .Scientific Research Applications
Enzymatic Digestion and Solid-Phase Extraction
Enzymatic digestion with beta-glucuronidase was utilized to release intact oxazepam from urine samples. Solid-phase extraction techniques and gas chromatography/mass spectrometry (GC/MS) were used for the analysis, highlighting the application of 5-Methyl-1,4-oxazepane derivatives in forensic and clinical chemistry to detect benzodiazepines in biological samples Langner et al., 1991.
Photochemical and Thermal Rearrangement
The photochemical and thermal rearrangement of oxaziridines to lactams provides evidence supporting the stereoelectronic theory, which explains the regioselectivities observed in these processes. This research underscores the utility of oxazepane derivatives in understanding chemical reaction mechanisms and developing synthetic methodologies Lattes et al., 1982.
Synthesis of Oxazoles
Gold catalysis has been employed for the synthesis of oxazoles from propargylcarboxamides under mild conditions. This demonstrates the role of this compound derivatives in facilitating novel synthetic routes for heterocyclic compounds, which are important in pharmaceuticals and materials science Hashmi et al., 2004.
Antidepressant/Anxiolytic and Anti-Nociceptive Effects
Synthesis of novel 2-substituted 1,4-benzodiazepines from Oxazepam has been explored for potential antidepressant and anti-nociceptive effects. This application highlights the pharmaceutical relevance of this compound derivatives in the development of new therapeutic agents Singh et al., 2010.
Metabolism Studies
Metabolism studies on 4-methylaminorex, a central nervous system stimulant, involved this compound derivatives to understand its pharmacokinetics and potential for abuse. This research provides insights into the metabolism of psychoactive substances, contributing to drug safety and regulatory science Henderson et al., 1995.
Safety and Hazards
The safety information for 5-Methyl-1,4-oxazepane indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
The synthesis of sulfur-containing polymers, which could potentially include 5-Methyl-1,4-oxazepane, has received considerable attention due to unique properties that sulfur can instil including optical features, chemical resistance, self-healing capabilities, and heavy-metal capturing abilities . This area of research presents potential future directions for the study and application of this compound .
Properties
IUPAC Name |
5-methyl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSMLWLSVNRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
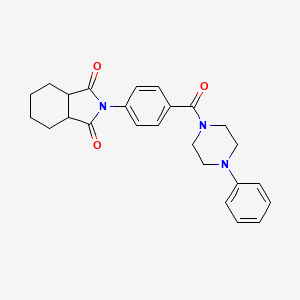
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)
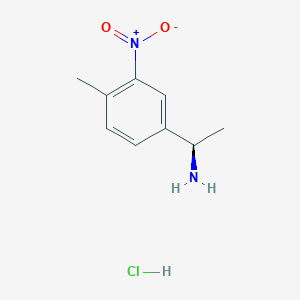
![N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2768222.png)
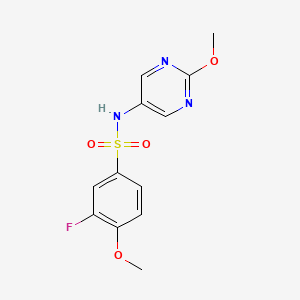

![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)
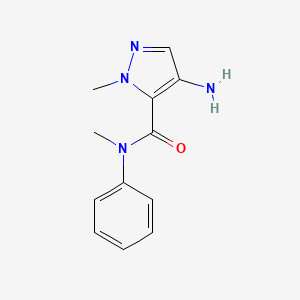
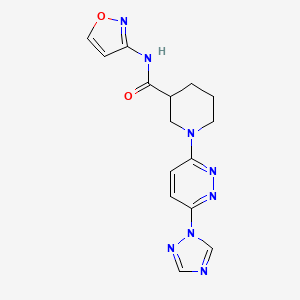
![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
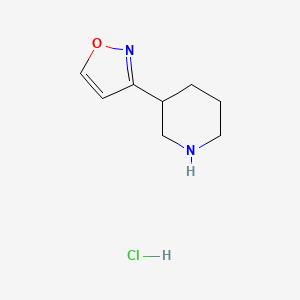
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)
